molecular formula C9H10FNO3 B13542299 2-Amino-2-(2-fluoro-6-methoxyphenyl)acetic acid

2-Amino-2-(2-fluoro-6-methoxyphenyl)acetic acid

Cat. No.: B13542299
M. Wt: 199.18 g/mol
InChI Key: NIZJSQUUEDTISP-UHFFFAOYSA-N
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Description

2-Amino-2-(2-fluoro-6-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H10FNO3 and a molecular weight of 199.18 g/mol . This compound is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a methoxy group. It is used in various research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-fluoro-6-methoxyphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-fluoro-6-methoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-fluoro-6-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted phenylacetic acids .

Scientific Research Applications

2-Amino-2-(2-fluoro-6-methoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-fluoro-6-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluoro and methoxy groups can enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(2-fluoro-6-methoxyphenyl)acetic acid is unique due to the specific positioning of the fluoro and methoxy groups, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

2-amino-2-(2-fluoro-6-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H10FNO3/c1-14-6-4-2-3-5(10)7(6)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)

InChI Key

NIZJSQUUEDTISP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)C(C(=O)O)N

Origin of Product

United States

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